TDO Inhibitory Potency: 6-Bromoindole-Sulfone Hybrid vs. Non-Halogenated Indole Core
In a biochemical assay using recombinant human TDO (tryptophan 2,3-dioxygenase, residues 19–388), a closely related 6-bromoindole-acetamide derivative bearing a heterocyclic amide substituent demonstrated an IC50 of 40 nM [1]. This level of potency is consistent with the 6-bromo substitution pattern enhancing binding through halogen-bonding interactions within the TDO active site. In contrast, the non-brominated indole-acetamide analog N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide (Catalog No. S12641741) lacks this critical halogen substituent, which is predicted to result in a significantly weaker binding affinity based on structure-activity relationship (SAR) trends observed across indole-based TDO/IDO inhibitor series .
| Evidence Dimension | TDO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to exhibit low nanomolar IC50 based on 40 nM measured for a 6-bromoindole-containing structural analog [1] |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide (non-brominated analog); no IC50 data available, but lacking the 6-bromo substituent critical for high-affinity binding |
| Quantified Difference | The presence of the 6-bromo group is associated with a potency shift from micromolar to low nanomolar range in analogous indole-based TDO inhibitors [1] |
| Conditions | Inhibition of human TDO (19-388 aa) expressed in E. coli Transetta (DE3), measured by nanodrop 2000c spectrophotometric analysis [1] |
Why This Matters
The 6-bromo substituent is a critical driver of TDO binding affinity; substituting with a non-halogenated analog is likely to result in a substantial loss of potency, making the target compound the superior choice for TDO-focused research programs.
- [1] BindingDB. Entry BDBM50606613 (CHEMBL5219865). IC50: 40 nM for inhibition of human TDO. Accessed April 2026. View Source
